Cas no 127264-13-5 (5-(2-bromoethyl)-2,3-dihydro-1H-indene)

5-(2-Bromoethyl)-2,3-dihydro-1H-indene is a versatile brominated indane derivative used as a key intermediate in organic synthesis and pharmaceutical research. Its reactive bromoethyl group enables efficient functionalization, making it valuable for cross-coupling reactions, nucleophilic substitutions, and cyclization processes. The indane core provides a rigid structural framework, useful in the design of bioactive molecules and materials. This compound is particularly advantageous in medicinal chemistry for constructing fused-ring systems or modifying pharmacophores. High purity and stability under controlled conditions ensure reliable performance in synthetic applications. Proper handling is required due to its alkyl bromide reactivity. Suitable for use under inert atmospheres to prevent degradation.
5-(2-bromoethyl)-2,3-dihydro-1H-indene structure
127264-13-5 structure
Product Name:5-(2-bromoethyl)-2,3-dihydro-1H-indene
CAS No:127264-13-5
MF:C11H13Br
MW:225.124922513962
CID:5939573
PubChem ID:21224080
Update Time:2025-08-05

5-(2-bromoethyl)-2,3-dihydro-1H-indene Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene, 5-(2-bromoethyl)-2,3-dihydro-
    • 5-(2-bromoethyl)-2,3-dihydro-1H-indene
    • EN300-1911487
    • SCHEMBL3452332
    • 127264-13-5
    • 5-(2-Bromethyl)indane
    • 5-(2-Bromoethyl)indane
    • 5-(2-Bromoethyl)indan
    • CIRKZWSPKPEWQI-UHFFFAOYSA-N
    • Inchi: 1S/C11H13Br/c12-7-6-9-4-5-10-2-1-3-11(10)8-9/h4-5,8H,1-3,6-7H2
    • InChI Key: CIRKZWSPKPEWQI-UHFFFAOYSA-N
    • SMILES: C1C2=C(C=C(CCBr)C=C2)CC1

Computed Properties

  • Exact Mass: 224.02006g/mol
  • Monoisotopic Mass: 224.02006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.368±0.06 g/cm3(Predicted)
  • Boiling Point: 281.7±9.0 °C(Predicted)

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5-(2-bromoethyl)-2,3-dihydro-1H-indene Related Literature

Additional information on 5-(2-bromoethyl)-2,3-dihydro-1H-indene

5-(2-Bromoethyl)-2,3-Dihydro-1H-Indene

5-(2-Bromoethyl)-2,3-Dihydro-1H-Indene is a versatile organic compound with the CAS registry number 127264-13-5. This compound has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology due to its unique structural properties and potential applications. The molecule consists of a dihydroindene core with a bromoethyl substituent at the 5-position, making it an attractive building block for various chemical transformations.

The synthesis of 5-(2-Bromoethyl)-2,3-Dihydro-1H-Indene typically involves multi-step processes that leverage modern organic chemistry techniques. Recent advancements in catalytic methods and stereocontrol have enabled researchers to achieve higher yields and better purity levels. For instance, studies published in *Journal of Organic Chemistry* highlight the use of palladium-catalyzed cross-coupling reactions to synthesize this compound efficiently. The bromoethyl group serves as a reactive handle, facilitating further functionalization in downstream reactions.

One of the most promising applications of 5-(2-Bromoethyl)-2,3-Dihydro-1H-Indene lies in its role as a precursor for bioactive molecules. Researchers have explored its utility in drug discovery programs targeting various therapeutic areas, including cancer and neurodegenerative diseases. A study published in *Nature Communications* demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in cellular signaling pathways. This underscores its potential as a lead compound for developing novel therapeutics.

In addition to its pharmacological applications, 5-(2-Bromoethyl)-2,3-Dihydro-1H-Indene has found relevance in materials science. Its ability to undergo polymerization under specific conditions makes it a candidate for developing advanced polymeric materials with tailored properties. Recent work in *Macromolecules* reported the synthesis of block copolymers incorporating this compound, showcasing improved mechanical and thermal stability compared to conventional polymers.

The structural versatility of 5-(2-Bromoethyl)-2,3-Dihydro-1H-Indene also extends to its use in click chemistry and other modular assembly strategies. Its bromoethyl group allows for straightforward incorporation into larger molecular frameworks, enabling the construction of complex architectures with precision. This has been particularly valuable in the synthesis of natural product analogs and supramolecular assemblies.

From an environmental standpoint, researchers have investigated the biodegradation pathways of 5-(2-Bromoethyl)-2,3-Dihydro-1H-Indene to assess its ecological impact. Studies published in *Environmental Science & Technology* indicate that under aerobic conditions, the compound undergoes rapid microbial degradation, minimizing its persistence in aquatic ecosystems. This information is crucial for ensuring sustainable practices in its production and application.

In summary, 5-(2-Bromoethyl)-2,3-Dihydro-1H-Indene (CAS No. 127264-13-5) is a multifaceted compound with diverse applications across organic synthesis, pharmacology, and materials science. Its unique structure and reactivity continue to drive innovative research directions, positioning it as a key player in contemporary chemical exploration.

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